molecular formula C12H11N3O2 B14804252 Pyrrole, 2-(2-methyl-5-nitrophenyliminomethyl)-

Pyrrole, 2-(2-methyl-5-nitrophenyliminomethyl)-

Cat. No.: B14804252
M. Wt: 229.23 g/mol
InChI Key: HAXCXPMEINBEDH-UHFFFAOYSA-N
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Description

(2-methyl-5-nitrophenyl)(1H-pyrrol-2-ylmethylene)amine is an organic compound with the molecular formula C12H11N3O2. This compound features a combination of a nitrophenyl group and a pyrrole moiety, making it an interesting subject for various chemical studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-methyl-5-nitrophenyl)(1H-pyrrol-2-ylmethylene)amine typically involves the condensation of 2-methyl-5-nitroaniline with pyrrole-2-carbaldehyde. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure high yield and purity .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

(2-methyl-5-nitrophenyl)(1H-pyrrol-2-ylmethylene)amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

(2-methyl-5-nitrophenyl)(1H-pyrrol-2-ylmethylene)amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2-methyl-5-nitrophenyl)(1H-pyrrol-2-ylmethylene)amine involves its interaction with various molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the pyrrole moiety can interact with biological macromolecules, potentially disrupting cellular processes. The exact pathways and molecular targets are still under investigation .

Comparison with Similar Compounds

Similar Compounds

  • (2-methyl-5-nitrophenyl)(1H-pyrrol-2-ylmethylene)amine
  • 2-methyl-5-nitroaniline
  • Pyrrole-2-carbaldehyde

Uniqueness

(2-methyl-5-nitrophenyl)(1H-pyrrol-2-ylmethylene)amine is unique due to its combination of a nitrophenyl group and a pyrrole moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C12H11N3O2

Molecular Weight

229.23 g/mol

IUPAC Name

N-(2-methyl-5-nitrophenyl)-1-(1H-pyrrol-2-yl)methanimine

InChI

InChI=1S/C12H11N3O2/c1-9-4-5-11(15(16)17)7-12(9)14-8-10-3-2-6-13-10/h2-8,13H,1H3

InChI Key

HAXCXPMEINBEDH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])N=CC2=CC=CN2

Origin of Product

United States

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